N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[33113,7]decan-7-amine is a complex organic compound that features a triazatricyclodecane core structure with a chlorophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine typically involves multiple steps:
Formation of the triazatricyclodecane core: This can be achieved through a series of cyclization reactions starting from simpler precursors such as amines and aldehydes.
Introduction of the chlorophenylmethyl group: This step involves the reaction of the triazatricyclodecane core with 4-chlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the triazatricyclodecane core or the chlorophenylmethyl group.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the chlorophenylmethyl moiety.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazatricyclodecane core and the chlorophenylmethyl group both contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
- N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
- N-[(4-methylphenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
Uniqueness
N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine is unique due to the presence of the chlorophenylmethyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to specific targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4/c15-13-3-1-12(2-4-13)5-16-14-6-17-9-18(7-14)11-19(8-14)10-17/h1-4,16H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQORRKIRMFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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